2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide
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Description
2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C25H21N5O3 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.16443955 g/mol and the complexity rating of the compound is 827. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is DNA . More specifically, it acts as a DNA intercalator . DNA intercalation is a process where a molecule is inserted between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death. This makes it a potential candidate for anticancer therapy .
Mode of Action
The compound interacts with its target, DNA, by intercalating between the base pairs . This interaction disrupts the normal structure and function of the DNA, preventing it from being properly replicated or transcribed . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
For example, it can inhibit DNA replication and transcription, which are crucial for cell growth and division . This can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
Molecular docking studies and in silico admet profiles have been performed , suggesting that the compound may have good bioavailability and could potentially be developed into an effective drug.
Result of Action
The result of the compound’s action is the disruption of normal DNA function, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells . In fact, the compound has been shown to have potent anticancer activity against several cancer cell lines, including HepG2, HCT116, and MCF-7 .
Action Environment
The environment in which the compound acts can influence its efficacy and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s ability to intercalate DNA and induce cell death . .
Biochemical Analysis
Biochemical Properties
2-[4-(2-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide plays a significant role in biochemical reactions, particularly in its interaction with DNA. This compound has been shown to intercalate into DNA, disrupting the normal function of the DNA molecule . It interacts with various enzymes and proteins involved in DNA replication and repair, such as topoisomerases and polymerases. The nature of these interactions often leads to the inhibition of enzyme activity, resulting in the suppression of DNA synthesis and cell proliferation .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspase pathways and promoting the release of cytochrome c from mitochondria . Additionally, it affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These changes result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, causing structural distortions that hinder the binding of transcription factors and other regulatory proteins . This binding leads to the inhibition of gene expression and the activation of DNA damage response pathways . Furthermore, this compound can inhibit the activity of specific enzymes, such as topoisomerase II, by stabilizing the enzyme-DNA complex and preventing the re-ligation of DNA strands .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . The exact temporal dynamics of its effects may vary depending on the specific cell type and experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models have been investigated to determine its therapeutic potential and safety profile. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and adverse effects . At lower doses, it effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is metabolized through various pathways in the body. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the nucleus and mitochondria . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the nucleus, where it interacts with DNA and other nuclear proteins . Additionally, it can localize to mitochondria, where it influences mitochondrial function and induces apoptosis . The subcellular localization is determined by specific targeting signals and post-translational modifications that direct the compound to its site of action .
Properties
IUPAC Name |
2-[4-(2-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-8-7-10-18(14-16)26-22(31)15-29-25(32)30-20-12-5-4-11-19(20)27-24(23(30)28-29)33-21-13-6-3-9-17(21)2/h3-14H,15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKVCDHUKOLWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.